[1,2,4]Triazolo[1,5-a]pyrazin-6-amine
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyrazin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrazines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyrazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of triethylamine and dichloromethane as solvents, followed by the addition of isocyanates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrazin-6-amine undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, usually under the influence of reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and electrophiles such as alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrazin-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its anticancer and antiviral activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits significant biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
[1,2,4]Triazolo[4,3-a]pyrazine: Used in the treatment of cardiovascular disorders and type 2 diabetes.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyrazin-6-amine stands out due to its unique structural features and diverse biological activities. Its ability to inhibit specific signaling pathways, such as the ERK pathway, makes it a promising candidate for the development of targeted therapies .
Properties
Molecular Formula |
C5H5N5 |
---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-2-10-5(1-7-4)8-3-9-10/h1-3H,6H2 |
InChI Key |
PSOBSAUQMYVQDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=NC=NN21)N |
Origin of Product |
United States |
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